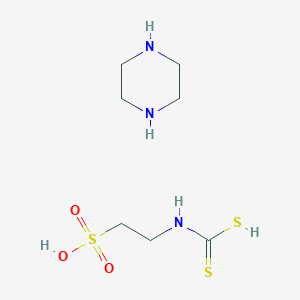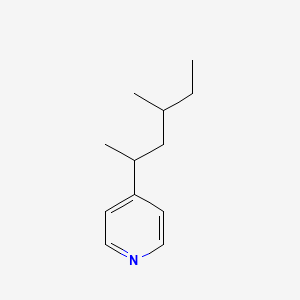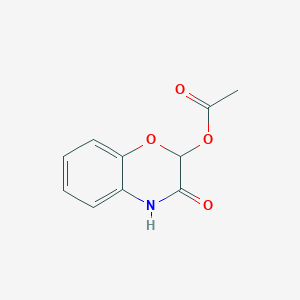
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is a chemical compound that belongs to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an oxo group at the third position and an acetate group at the second position of the benzoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves the reaction of 2-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Applications De Recherche Scientifique
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to form stable complexes with metal ions can influence its biological activity and interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines
Uniqueness
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is unique due to its specific functional groups and structural features The presence of both an oxo group and an acetate group imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives
Propriétés
Numéro CAS |
23520-35-6 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(3-oxo-4H-1,4-benzoxazin-2-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10-9(13)11-7-4-2-3-5-8(7)15-10/h2-5,10H,1H3,(H,11,13) |
Clé InChI |
UPZQKQYNCLTMCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


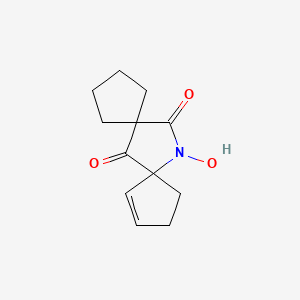

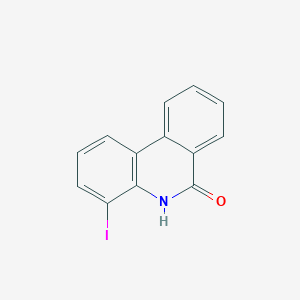
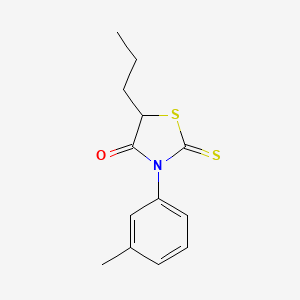
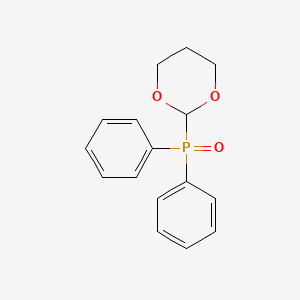
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

